![molecular formula C14H13FN2O4S B13357187 4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21316-06-3](/img/structure/B13357187.png)
4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is particularly valued for its stability in aqueous solutions and its ability to inhibit a wide range of proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)aminophenol. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pH, and the use of efficient catalysts to accelerate the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide for deprotonation and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and neutral to slightly basic pH .
Major Products
The major products formed from reactions involving 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the covalent modification of the hydroxyl group of serine residues in the active site of target enzymes. This modification forms a stable sulfonyl enzyme derivative, effectively inhibiting the enzyme’s activity . The compound can also interact with other residues such as tyrosine, lysine, and histidine, although these interactions are less common .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar specificity but lower stability in aqueous solutions.
Diisopropylfluorophosphate (DFP): A related compound with similar inhibitory properties but higher toxicity.
Uniqueness
4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its high stability in aqueous solutions and its broad spectrum of protease inhibition. It offers a safer and more stable alternative to other inhibitors like PMSF and DFP .
Eigenschaften
CAS-Nummer |
21316-06-3 |
|---|---|
Molekularformel |
C14H13FN2O4S |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
4-[[2-(4-aminophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O4S/c15-22(19,20)13-7-3-11(4-8-13)17-14(18)9-21-12-5-1-10(16)2-6-12/h1-8H,9,16H2,(H,17,18) |
InChI-Schlüssel |
MBCLEIMQDCZRIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


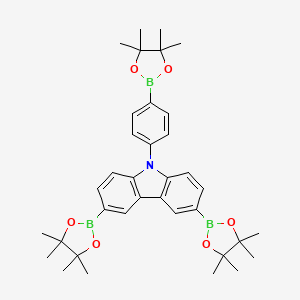
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
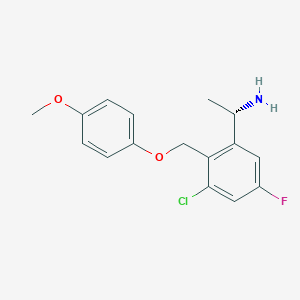
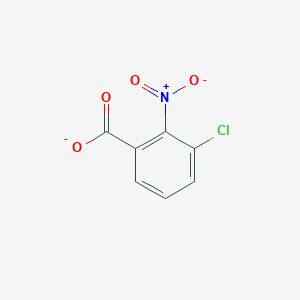

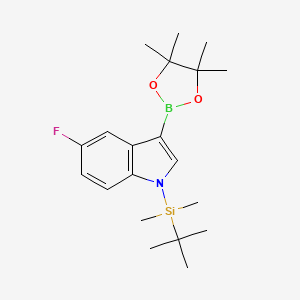

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


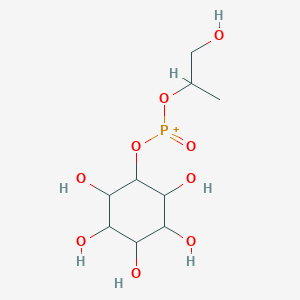
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357181.png)
